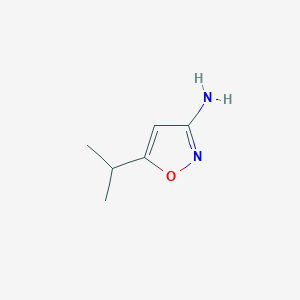

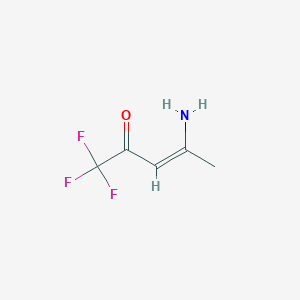

4-Amino-1,1,1-trifluoropent-3-en-2-one

Descripción general

Descripción

The compound of interest, 4-Amino-1,1,1-trifluoropent-3-en-2-one, is a fluorinated enone with potential applications in synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related fluorinated compounds, which can be useful in understanding the broader context of fluorinated enone chemistry.

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their unique properties and potential applications. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino-triazinone with carbon disulfide and subsequent reaction with benzyl bromide, demonstrating the utility of halogenated intermediates in heterocyclic synthesis . Similarly, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines shows the versatility of fluorinated enones in heterocyclization reactions, yielding products with up to 98% efficiency . These methods highlight the potential pathways that could be adapted for the synthesis of 4-Amino-1,1,1-trifluoropent-3-en-2-one.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized by unique electronic and steric properties due to the presence of fluorine atoms. For instance, the crystal structure of a triazinone derivative was determined, showing extensive intermolecular hydrogen bonding and pi-pi stacking interactions . These structural features are important as they can influence the reactivity and stability of the compound. Although the exact molecular structure of 4-Amino-1,1,1-trifluoropent-3-en-2-one is not provided, similar analyses could be expected to reveal significant interactions due to the presence of both amino and trifluoromethyl groups.

Chemical Reactions Analysis

The reactivity of fluorinated compounds is often distinct from their non-fluorinated counterparts. The papers describe various reactions involving fluorinated intermediates, such as the heterocyclization of trifluoropent-3-en-2-ones with amines and the synthesis of trifluoromethylpyrroles from trifluorobut-3-ene-2-ones . These reactions are indicative of the potential reactivity of 4-Amino-1,1,1-trifluoropent-3-en-2-one in forming heterocyclic structures and engaging in nucleophilic addition or substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are significantly influenced by the high electronegativity and small size of fluorine atoms. For example, the asymmetric synthesis of trifluorobutanoic acid demonstrates the influence of fluorine on the acid's stereochemistry and reactivity . Additionally, the study of molecular and crystal structures of hexafluoroindanones and their complexes provides insights into the interactions and stability of fluorinated compounds . These studies suggest that 4-Amino-1,1,1-trifluoropent-3-en-2-one would likely exhibit unique physical properties such as high chemical stability and potential for specific intermolecular interactions due to the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

4-Amino-1,1,1-trifluoropent-3-en-2-one is utilized in the synthesis of various heterocyclic compounds. One such application is in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles. This process involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, offering high yields and environmental friendliness (Aquino et al., 2015).

Peptide Synthesis

In peptide synthesis, derivatives of 4-Amino-1,1,1-trifluoropent-3-en-2-one, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, are proposed as suitable protecting groups for the N-H terminal of amino acids. This approach involves reacting amino acids with the compound to yield N-protected amino acids, which can be further processed in peptide bond formation without racemization (Gorbunova et al., 1991).

Reagents in Heterocyclic Synthesis

4-Amino-1,1,1-trifluoropent-3-en-2-one serves as a precursor for reagents used in the synthesis of pyrimidines with trifluoromethyl groups. For example, its reaction with primary amines results in new reagents facilitating the synthesis of these pyrimidines (Vasil’ev et al., 2008).

Fluorine in Protein Engineering

4-Amino-1,1,1-trifluoropent-3-en-2-one is relevant in the study of fluorinated amino acids for protein engineering. Fluorinated amino acids are increasingly important for improving the properties of peptides and proteins. Research in this area involves characterizing the physicochemical properties of fluorinated amino acids to better understand their role in protein environments (Samsonov et al., 2009).

Synthesis of Trifluoromethylpyrroles

4-Amino-1,1,1-trifluoropent-3-en-2-one derivatives have been synthesized and utilized in the creation of trifluoromethylpyrroles and related heterocycles. This process involves cyclisations yielding pyrroles with trifluoromethyl substitution, which have potential applications in various chemical and pharmacological areas (Andrew & Mellor, 2000).

Safety And Hazards

Propiedades

IUPAC Name |

(Z)-4-amino-1,1,1-trifluoropent-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-3(9)2-4(10)5(6,7)8/h2H,9H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMWQCIQTDNYEO-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503461 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,1,1-trifluoropent-3-en-2-one | |

CAS RN |

72885-02-0 | |

| Record name | (3Z)-4-Amino-1,1,1-trifluoropent-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)